molecular formula C16H21N3OS B2492983 N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide CAS No. 391226-01-0

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide

Cat. No.: B2492983
CAS No.: 391226-01-0
M. Wt: 303.42
InChI Key: IQCNKLXHWJMCKU-UHFFFAOYSA-N
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Description

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide is a synthetic small molecule featuring the 1,3,4-thiadiazole pharmacophore, a scaffold renowned for its broad spectrum of biological activities in scientific research . This compound is offered for investigation in oncology and infectious disease research. Key Research Applications & Value: Oncology Research: Derivatives of 1,3,4-thiadiazole have demonstrated significant potential in anticancer studies, acting through diverse mechanisms such as inducing apoptosis and inhibiting histone deacetylase (HDAC), a validated target for cancer therapy . These compounds have shown cytotoxic activity against various human cancer cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3), providing a strong rationale for its investigation in similar models . Anti-infective Research: The 1,3,4-thiadiazole nucleus is a privileged structure in the development of novel anti-infective agents . Research indicates that carboxamide-linked 1,3,4-thiadiazole derivatives exhibit potent antibacterial activity against a range of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis , including drug-resistant strains . This makes the compound a valuable candidate for exploring new antimicrobial scaffolds to overcome multidrug resistance. Anti-inflammatory Research: Some 1,3,4-thiadiazole-2-carboxamide derivatives have also been reported to exhibit significant anti-inflammatory activity by inhibiting protein denaturation, suggesting potential utility in related pharmacological studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and conduct their own experiments to verify its properties and activity for their specific applications.

Properties

IUPAC Name

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-5-6-7-13(20)17-16-19-18-15(21-16)14-11(3)8-10(2)9-12(14)4/h8-9H,5-7H2,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCNKLXHWJMCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylbenzoyl chloride with thiosemicarbazide to form the intermediate 2,4,6-trimethylphenylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with pentanoyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features:

  • A thiadiazole ring with two nitrogen atoms and one sulfur atom.
  • A pentanamide chain contributing to its solubility and stability.
  • A 2,4,6-trimethylphenyl substituent that enhances its chemical properties.

Synthesis Methodology

The synthesis typically involves:

  • Formation of Intermediate : The reaction of 2,4,6-trimethylbenzoyl chloride with thiosemicarbazide forms an intermediate.
  • Cyclization : This intermediate is cyclized using phosphorus oxychloride to yield the thiadiazole ring.
  • Final Acylation : The thiadiazole derivative is then acylated with pentanoyl chloride to produce the final compound.

Industrial production may utilize automated reactors and continuous flow systems to enhance efficiency and yield.

Scientific Research Applications

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide has diverse applications in various scientific domains:

Chemistry

  • Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds.

Biology

  • Bioactive Compound : Investigated for its potential antimicrobial and antifungal properties. Compounds with similar structures have demonstrated significant antimicrobial activity against various pathogens.

Medicine

  • Therapeutic Potential : Explored for anti-inflammatory and anticancer activities. Research indicates that it may inhibit enzymes involved in inflammatory pathways and induce apoptosis in cancer cells.

Industry

  • Material Development : Used in creating new materials and as a precursor for synthesizing agrochemicals and pharmaceuticals.

Case Studies

Recent studies have highlighted the potential of this compound in various applications:

  • Anticancer Studies : Research has demonstrated significant anticancer activity against multiple cancer cell lines. For instance, compounds structurally related to thiadiazoles have shown growth inhibition percentages exceeding 75% against certain cancer types.
  • Anti-inflammatory Research : Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, indicating potential for anti-inflammatory applications.

Mechanism of Action

The mechanism of action of N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, its interaction with cellular components can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

Key structural analogs differ in substituents at positions 2 (amide group) and 5 (aryl or alkylthio groups). A comparative analysis is outlined below:

Compound Name R₁ (Position 5) R₂ (Position 2) Molecular Formula Molar Mass (g/mol) Melting Point (°C)
N-[5-(2,4,6-Trimethylphenyl)-1,3,4-TD-2-yl]pentanamide 2,4,6-Trimethylphenyl Pentanamide C₁₇H₂₁N₃OS ~323.43* Not reported
N-(5-(Ethylthio)-1,3,4-TD-2-yl)pentanamide Ethylthio Pentanamide C₉H₁₅N₃OS₂ 245.36 Not reported
5e 4-Chlorobenzylthio 2-(5-Isopropyl-2-methylphenoxy)acetamide C₂₃H₂₅ClN₄O₂S₂ 513.04 132–134
5f Methylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide C₁₇H₂₁N₃O₂S₂ 379.49 158–160

*Estimated based on structural similarity. TD: 1,3,4-Thiadiazole.

Key Observations:

  • Lipophilicity: The trimethylphenyl group in the target compound increases hydrophobicity compared to ethylthio (5f) or methylthio (5e) substituents. This may enhance passive diffusion across biological membranes.
  • Steric Effects: The bulky trimethylphenyl group could hinder interactions with sterically sensitive enzyme active sites, unlike smaller substituents like methylthio .
  • Melting Points: Compounds with rigid aromatic substituents (e.g., 5e, 5f) exhibit higher melting points (>130°C) due to stronger intermolecular forces. The target compound’s melting point is unreported but likely lower due to reduced crystallinity from the flexible pentanamide chain.

Bioactivity Trends in Related Compounds

While direct bioactivity data for the target compound is unavailable, insights can be inferred from structurally related analogs:

  • Plant Growth Regulation: Tetrazole and triazole derivatives with aryl substituents (e.g., methoxy, bromo) exhibit potent growth-regulating activity . The trimethylphenyl group may similarly modulate auxin- or cytokinin-like effects.
  • Enzymatic Stability: The pentanamide chain may confer metabolic stability compared to acetamide derivatives (e.g., 5f–5m), as longer alkyl chains resist hydrolysis .

Biological Activity

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide is a synthetic compound belonging to the thiadiazole class, recognized for its diverse biological activities. The compound's structure incorporates a thiadiazole ring, which is known for its potential interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiadiazole ring with two nitrogen atoms and one sulfur atom, along with a pentanamide chain and a 2,4,6-trimethylphenyl substituent. The synthesis typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with thiosemicarbazide to form an intermediate that is cyclized to yield the thiadiazole structure. The final acylation step with pentanoyl chloride produces the target compound.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Apoptosis Induction : It has been observed to induce apoptosis in cancer cells through mitochondrial depolarization and activation of caspases .
  • Cell Cycle Regulation : Similar compounds have demonstrated effects on cell cycle arrest in various cancer cell lines.

Biological Activity Overview

Activity TypeObservationsReferences
Anticancer ActivityInduces apoptosis in cancer cells; inhibits proliferation
Anti-inflammatoryModulates inflammatory pathways
AntibacterialExhibits activity against Gram-positive bacteria
AntifungalShows potential antifungal properties

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have shown that this compound can effectively induce apoptosis in HeLa and Jurkat cells. Mechanistic studies indicated mitochondrial depolarization and increased reactive oxygen species (ROS) generation as contributing factors to its anticancer effects .
  • Anti-inflammatory Effects : Research has demonstrated that thiadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes like COX-2. This suggests that this compound may hold promise as an anti-inflammatory agent.
  • Antibacterial Activity : The compound has shown significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. Its mechanism may involve disruption of bacterial cell wall synthesis or function .

Q & A

Basic: What are the standard synthetic routes for N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves forming the thiadiazole ring followed by acylation. Key steps include:

  • Thiadiazole formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.
  • Acylation : Reacting the thiadiazole intermediate with pentanoyl chloride in the presence of a base like triethylamine.
    Optimization strategies :
  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DCM) to enhance reaction efficiency .
  • Purification : Normal-phase chromatography (e.g., gradient elution with DCM/EtOAc/MeOH) improves purity, with yields ranging from 39% to 44% depending on substituents .
  • Temperature control : Reflux conditions (e.g., 80–100°C) for acylations ensure complete conversion .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral signatures should researchers expect?

Answer:

  • 1H NMR :
    • Thiadiazole protons: δ 7.2–8.5 ppm (aromatic region).
    • Pentanamide chain: δ 2.4–2.6 ppm (CH2 adjacent to carbonyl), δ 1.2–1.6 ppm (aliphatic CH2) .
    • 2,4,6-Trimethylphenyl group: δ 2.3–2.5 ppm (three singlet methyl groups) .
  • 13C NMR :
    • Thiadiazole carbons: δ 160–170 ppm (C=S/C=N).
    • Carbonyl (amide): δ ~170 ppm .
  • MS (ESI+) : Molecular ion peak [M+H]+ consistent with molecular formula C19H25N3OS .

Advanced: How can researchers resolve discrepancies in biological activity data reported for thiadiazol-2-yl pentanamide derivatives across different studies?

Answer:
Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MIC values for antimicrobial assays) and use reference compounds .
  • Purity : Impurities >5% can skew results; employ HPLC (>95% purity threshold) and quantify by UV/ELSD .
  • Structural analogs : Compare substituent effects (e.g., 2,4,6-trimethylphenyl vs. 4-fluorophenyl) to isolate activity trends .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What strategies are effective in modifying the thiadiazole core to enhance target selectivity, based on structure-activity relationship (SAR) studies?

Answer:

  • Substituent engineering :
    • Electron-withdrawing groups (e.g., -CF3 at aryl positions) improve binding to hydrophobic enzyme pockets .
    • Pentanamide chain elongation : Increasing aliphatic chain length (C3 to C5) enhances membrane permeability .
  • Bioisosteric replacement : Replace thiadiazole with oxadiazole to reduce toxicity while retaining activity .
  • Docking studies : Use tools like AutoDock Vina to predict interactions with targets (e.g., NLRP3 inflammasome) and guide modifications .

Basic: What are the documented biological activities of this compound, and which assay systems are commonly used for evaluation?

Answer:

  • Antimicrobial activity : Tested against S. aureus (MIC: 8–32 µg/mL) using broth microdilution .
  • Anticancer potential : In vitro cytotoxicity assays (MTT) on HeLa cells (IC50: ~20 µM) .
  • Enzyme inhibition : Evaluated via fluorescence-based assays for kinases (e.g., EGFR) .
  • In vivo models : C. elegans infection models for antimicrobial validation .

Advanced: How can computational methods like molecular docking be integrated with experimental data to elucidate the mechanism of action?

Answer:

  • Docking workflow :
    • Generate 3D structures (e.g., Gaussian 09 for geometry optimization).
    • Dock into target proteins (e.g., PDB: 6NP9 for NLRP3) using flexible ligand protocols .
  • Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC50 values .
  • MD simulations : Run 100 ns trajectories (GROMACS) to assess binding stability and identify key residues .

Basic: What are the common impurities encountered during synthesis, and how can they be identified and removed?

Answer:

  • Byproducts :
    • Unreacted thiosemicarbazide (detected via TLC, Rf ~0.3 in EtOAc/hexane).
    • Incomplete acylation products (δ 3.3 ppm in 1H NMR for unreacted NH2) .
  • Removal :
    • Silica gel chromatography (gradient elution) for polar impurities .
    • Recrystallization from EtOAc/hexane (1:3) to isolate pure product .

Advanced: What methodologies are recommended for analyzing metabolic stability and in vivo pharmacokinetics of this compound?

Answer:

  • Metabolic stability :
    • Liver microsomes : Incubate with NADPH (37°C, 1 hr) and quantify parent compound via LC-MS/MS .
    • CYP450 inhibition : Use fluorescent probes (e.g., CYP3A4) to assess enzyme interactions .
  • PK studies :
    • IV/PO dosing in rodents : Calculate AUC, t1/2, and bioavailability using non-compartmental analysis (Phoenix WinNonlin) .
    • Tissue distribution : LC-MS/MS quantification in plasma, liver, and kidney homogenates .

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